6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Organic Synthesis Process Chemistry Quinazolinone Derivatization

This quinazolinone is the essential Gefitinib Intermediate III and a privileged building block for 4-anilinoquinazoline kinase inhibitors. Its unique 6-hydroxy-7-methoxy substitution pattern enables selective functionalization for gefitinib process validation, impurity profiling (Gefitinib Impurity 4), and SAR library synthesis. Procure ≥98% purity material from multiple qualified suppliers with multi-gram to kilogram options, ensuring supply chain continuity for API campaigns and regulatory compliance.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 179688-52-9
Cat. No. B109518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
CAS179688-52-9
Synonyms6-Hydroxy-7-methoxy-4(3H)-quinazolinone;  6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one;  6-Hydroxy-7-methoxyquinazolin-4(3H)-one;  7-Methoxyquinazoline-4,6-diol; 
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)NC=NC2=O)O
InChIInChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)
InChIKeyOKZIRNNFVQCDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS 179688-52-9) as a Critical Quinazolinone Intermediate


6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS 179688-52-9), also known as 6-hydroxy-7-methoxyquinazolin-4(3H)-one, is a heterocyclic compound of the quinazolinone class. It is characterized by a bicyclic core with a carbonyl group at the 4-position and hydroxyl and methoxy substituents at the 6- and 7-positions, respectively [1]. This specific substitution pattern is central to its utility as a key intermediate, most notably in the synthesis of the EGFR tyrosine kinase inhibitor gefitinib . The compound is also employed as a reactant in the preparation of 4-anilinoquinazoline derivatives with demonstrated antitumor activities .

Why Unsubstituted or Differently Substituted Quinazolinones Are Not Direct Replacements for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one


Direct substitution of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one with other quinazolinones is not scientifically sound due to the unique reactivity profile conferred by its specific 6-hydroxy-7-methoxy substitution pattern. This arrangement is not arbitrary; it is essential for the compound's role as a specific process intermediate and building block. For example, the 6-hydroxy group provides a key handle for subsequent chemical modifications, such as alkylation or acylation, which are critical steps in synthesizing complex bioactive molecules like gefitinib . Analogs lacking this specific functional group orientation, such as 6,7-dimethoxyquinazolin-4-one or the 7-hydroxy-6-methoxy regioisomer, exhibit different chemical behaviors and are not recognized as direct precursors for the same synthetic pathways . The selective demethylation required to generate this compound from its dimethoxy precursor underscores its unique and valuable structure .

Quantifiable Evidence for Selecting 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (179688-52-9)


Synthetic Yield: High-Efficiency Synthesis from 6,7-Dimethoxyquinazolin-4-one

The synthesis of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one from 6,7-dimethoxyquinazolin-4-one demonstrates a high and reliable yield, a key factor for cost-effective procurement and process efficiency. A reported method achieves a 94% yield, providing a benchmark for synthetic efficiency and purity .

Organic Synthesis Process Chemistry Quinazolinone Derivatization

Purity Specification: Commercially Available High Purity for Sensitive Applications

Commercially available 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is routinely offered at a high purity of >98.0% as determined by HPLC and nonaqueous titration, ensuring suitability for sensitive synthetic and analytical applications . This level of purity is critical for minimizing side reactions in multi-step syntheses and for its use as a reference standard.

Analytical Chemistry Pharmaceutical Intermediates Quality Control

Structural Differentiation: Unique Regiochemistry Dictates Reactivity and Synthetic Utility

The specific 6-hydroxy-7-methoxy substitution pattern of this compound is a critical differentiator from its regioisomer, 7-hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one (CAS 162012-72-8) [1]. This specific arrangement is essential for its established role as a precursor in gefitinib synthesis and in the construction of 4-anilinoquinazoline derivatives, where the 6-hydroxy group serves as a primary site for further functionalization [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Application Specificity: Essential Intermediate for Gefitinib Synthesis

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is a documented and essential intermediate in the synthesis of gefitinib, an FDA-approved EGFR tyrosine kinase inhibitor for non-small cell lung cancer . Its role is so well-established that it is also known and marketed as Gefitinib Intermediate III . This specific application provides a clear and verifiable procurement rationale that is not shared by the majority of its quinazolinone analogs.

Pharmaceutical Synthesis Oncology Tyrosine Kinase Inhibitors

Procurement-Driven Application Scenarios for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (179688-52-9)


Scale-Up Synthesis of Gefitinib and Related EGFR Inhibitors

As the designated Gefitinib Intermediate III, this compound is the direct precursor for industrial and academic scale-up of gefitinib. Its well-documented synthesis and high commercial purity (>98% ) support reproducible, multi-kilogram campaigns . Procuring this specific intermediate is essential for process validation, impurity profiling, and the generation of active pharmaceutical ingredient (API) batches.

Synthesis of 4-Anilinoquinazoline Libraries for Anticancer Drug Discovery

This compound serves as a key building block for the parallel synthesis of 4-anilinoquinazoline derivatives, a privileged scaffold in kinase inhibitor discovery . Its 6-hydroxy group is an ideal handle for introducing diverse side chains, enabling the exploration of structure-activity relationships (SAR) around the EGFR pharmacophore. The high synthetic yield (e.g., 94% ) of its preparation ensures an economical starting point for library generation.

Analytical Reference Standard for Gefitinib Impurity Profiling

In the quality control and regulatory environment of gefitinib manufacturing, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is a known process impurity (Gefitinib Impurity 4) . Its procurement as a high-purity standard (>98% ) is mandatory for developing and validating HPLC or LC-MS methods to monitor and quantify this impurity in drug substance and finished product, ensuring compliance with pharmacopeial standards and ICH guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.